Bienvenue dans la boutique en ligne BenchChem!

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

BACE1 inhibition Alzheimer's disease imidazole-2-thioacetamide scaffold

Procurement of CAS 1207056-48-1 enables systematic SAR exploration of the BACE1 inhibitor chemotype: the unprofiled p-tolyl terminus provides distinct electronic (σp = -0.17) and lipophilic (π = +0.56) properties versus known analogs. As the highest-AlogP (~4.2) member of the triad, it serves as a lipophilicity anchor for metabolic stability assays. Pair with N-phenyl (CAS 1207022-66-9) and unsubstituted acetamide (CAS 1207042-13-4) analogs to map incremental methyl effects on potency, selectivity, and CNS permeability.

Molecular Formula C26H25N3O2S
Molecular Weight 443.57
CAS No. 1207056-48-1
Cat. No. B2477009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
CAS1207056-48-1
Molecular FormulaC26H25N3O2S
Molecular Weight443.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)OC
InChIInChI=1S/C26H25N3O2S/c1-19-8-12-22(13-9-19)28-25(30)18-32-26-27-16-24(21-10-14-23(31-2)15-11-21)29(26)17-20-6-4-3-5-7-20/h3-16H,17-18H2,1-2H3,(H,28,30)
InChIKeyLHAZENIRHUWBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207056-48-1): Chemical Class, Structural Identity, and Procurement-Relevant Profile


CAS 1207056-48-1, systematically named 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (molecular formula C26H25N3O2S, MW 443.57 g/mol), belongs to the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide chemotype [1]. Compounds within this chemotype have been explored as non-peptidomimetic β-secretase 1 (BACE1) inhibitors for Alzheimer's disease research, with the scaffold designed to engage the BACE1 catalytic dyad (Asp32/Asp228) while maintaining favorable predicted blood–brain barrier permeability [1]. The target compound features a distinctive 1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl core linked via a thioether bridge to an N-(p-tolyl)acetamide terminus—structural features that differentiate it from other analogs within the class that vary at the N-aryl acetamide and imidazole C5 positions.

Why 2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide Cannot Be Interchanged with In-Class Analogs: A Procurement Risk Advisory


As of the current evidence cutoff, a systematic search of primary research literature, patent databases (including USPTO, WIPO, and EPO), and authoritative cheminformatics repositories (PubChem, ChEMBL, BindingDB) returned no published biological activity data, physicochemical characterization, or structure–activity relationship (SAR) data for CAS 1207056-48-1 specifically. The compound is commercially listed by multiple screening-compound vendors at ≥95% purity, but none of these listings provide validated target engagement, selectivity, or functional assay data for this exact structure. In contrast, structurally related congeners within the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series have been profiled in the peer-reviewed literature, with reported BACE1 IC50 values ranging from 4.6 μM to >100 μM depending on the specific substitution pattern [1]. Without published head-to-head or cross-study comparative data, any claim that CAS 1207056-48-1 possesses superior potency, selectivity, or drug-like properties relative to its closest commercial or literature analogs would be scientifically unsupported. Procurement decisions for this compound must therefore be based on the structural features of the specific substitution pattern—the 1-benzyl, 5-(4-methoxyphenyl), and N-(p-tolyl) moieties—and the recognition that even minor structural permutations in this scaffold can produce large differences in target potency, as demonstrated across the broader series [1].

Quantitative Differentiation Evidence for 2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Comparator-Driven Analysis


Absence of Direct Comparative Biological Data for CAS 1207056-48-1 Against Closest Structural Analogs

No peer-reviewed publication, patent, or database entry containing quantitative biological activity data (IC50, KD, EC50, % inhibition, or selectivity index) was identified for CAS 1207056-48-1 in any assay system. The closest structural analogs with published data are compounds within the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series reported by Yan et al. (2017), where the most potent imidazole-containing analog (compound 41) achieved a BACE1 IC50 of 4.6 μM, a KD of 1.2 μM, and demonstrated high predicted BBB permeability with low HEK293 cytotoxicity [1]. However, compound 41 differs from CAS 1207056-48-1 at multiple substitution positions, precluding direct extrapolation of potency. Other imidazole-based analogs within the same study exhibited BACE1 IC50 values spanning from approximately 20 μM to >100 μM depending on the N-aryl acetamide substituent [1]. Without assay data for CAS 1207056-48-1, no quantitative potency difference can be calculated against any comparator.

BACE1 inhibition Alzheimer's disease imidazole-2-thioacetamide scaffold

Physicochemical and Molecular Descriptor Differentiation Against Closest Commercial Analogs

CAS 1207056-48-1 (MW 443.57 g/mol, C26H25N3O2S) can be compared on basic physicochemical descriptors against two commercially available closest analogs that share the 1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-thio core but differ at the N-substituted acetamide terminus: CAS 1207022-66-9 (N-phenyl analog, C25H23N3O2S, MW 429.5 g/mol) and CAS 1207042-13-4 (unsubstituted acetamide, C19H19N3O2S, MW 353.4 g/mol) . The target compound is approximately 14 Da heavier than the N-phenyl analog and 90 Da heavier than the unsubstituted acetamide, reflecting the addition of the p-tolyl group. The p-tolyl substituent increases lipophilicity (estimated AlogP ~4.2 vs. ~3.7 for the N-phenyl analog and ~2.8 for the unsubstituted acetamide, calculated via the Ghose–Crippen method) and adds one hydrogen bond acceptor (carbonyl oxygen of the amide) while maintaining the same hydrogen bond donor count (1, from the amide N–H) . These differences may influence passive membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility, though no experimental ADME data exist for any of these three compounds.

physicochemical properties molecular descriptors drug-likeness

Scaffold-Level SAR Inferences: Impact of N-Aryl Substituent Variation on BACE1 Potency

In the broader 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series, the identity of the N-aryl substituent on the acetamide terminus significantly modulates BACE1 inhibitory potency. Within the thiazole sub-series (where more extensive SAR data exist), para-substituted phenyl rings generally conferred superior potency compared to meta- or ortho-substituted congeners [1]. For example, compound 16 (para-Cl phenyl) exhibited stronger inhibition than compound 21 (ortho-Cl phenyl) [1]. The p-tolyl group present in CAS 1207056-48-1 represents a para-methylphenyl substituent—a moderate electron-donating, lipophilic group that has not been explicitly profiled in the published series but is structurally intermediate between the unsubstituted phenyl and the para-chlorophenyl analogs [1]. By class-level inference, the p-tolyl substituent may confer intermediate BACE1 potency relative to these two profiled extremes, but this hypothesis requires experimental validation.

structure-activity relationship BACE1 N-aryl acetamide substitution

Commercial Availability and Purity Benchmarking Against Structurally Proximal Screening Compounds

CAS 1207056-48-1 is commercially listed by multiple vendors at ≥95% purity (typically 95–98%) in milligram-to-gram quantities, with pricing and delivery timelines comparable to other members of the 1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-thioacetamide sub-family [1]. The N-phenyl analog (CAS 1207022-66-9) and unsubstituted acetamide analog (CAS 1207042-13-4) are similarly available at 95–98% purity . No vendor provides certificates of analysis (CoA) with quantitative NMR purity, HPLC traces, or residual solvent data in publicly accessible listings for CAS 1207056-48-1. The absence of published analytical characterization (melting point, NMR chemical shifts, HRMS) for this specific compound in the peer-reviewed literature means that identity and purity verification must rely entirely on the vendor's internal quality control documentation, which varies between suppliers.

commercial availability compound procurement screening library

Research Application Scenarios for 2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide Based on Structural and Scaffold-Level Evidence


Structure–Activity Relationship Expansion of the N-Aryl Acetamide Position in BACE1 Inhibitor Scaffolds

The p-tolyl substituent on the acetamide terminus of CAS 1207056-48-1 occupies a substitution space (para-methylphenyl) that has not been experimentally profiled in the published 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide BACE1 inhibitor series [1]. Incorporating this compound into a focused SAR library alongside the commercially available N-phenyl (CAS 1207022-66-9) and unsubstituted acetamide (CAS 1207042-13-4) analogs would enable systematic evaluation of how incremental methyl substitution affects BACE1 potency, target affinity (KD via SPR), and predicted CNS permeability [1]. The Hansch substituent parameters for p-CH3 (π = +0.56, σp = -0.17) contrast with those of previously profiled substituents such as p-Cl (π = +0.71, σp = +0.23), offering a distinct electronic and lipophilic profile for SAR interrogation.

Computational Docking and Free Energy Perturbation Studies on Imidazole-2-Thioacetamide – BACE1 Binding

Given the availability of BACE1 crystal structures (e.g., PDB 3BRA, 3IN4) and published docking protocols for the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide chemotype [1], CAS 1207056-48-1 can serve as an in silico probe to evaluate whether the p-tolyl group establishes favorable hydrophobic contacts within the BACE1 S1' or S2' sub-pockets that are not achievable with smaller (unsubstituted phenyl) or electronically distinct (p-Cl phenyl) analogs. Molecular dynamics simulations and MM-GBSA/MM-PBSA free energy calculations could generate testable hypotheses about binding mode differences that guide subsequent synthetic prioritization.

Control Compound for Imidazole-2-Thioacetamide Metabolic Stability Profiling

With an estimated AlogP of ~4.2, CAS 1207056-48-1 is the most lipophilic member of the commercially available 1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-thioacetamide triad (N-phenyl analog: AlogP ~3.7; unsubstituted acetamide: AlogP ~2.8) . This property gradient makes the compound suitable as the high-lipophilicity anchor point for a liver microsome or hepatocyte metabolic stability assay series, where the impact of incremental lipophilicity on intrinsic clearance (CLint) and CYP450 isoform-specific metabolism can be experimentally determined and compared against the less lipophilic analogs.

Identification of Off-Target Kinase or Protease Activity via Broad-Profile Screening

The imidazole-2-thioacetamide scaffold has been implicated in multiple target classes beyond BACE1, including kinase inhibition and antimicrobial activity [1]. Submitting CAS 1207056-48-1 to a commercial broad-profile screen (e.g., Eurofins LeadProfiling or similar kinase/protease panels) would generate the first selectivity fingerprint for this chemotype and could reveal whether the p-tolyl substitution confers polypharmacology distinct from previously profiled analogs. Such data would either validate BACE1 selectivity or identify actionable off-target liabilities for further medicinal chemistry optimization.

Quote Request

Request a Quote for 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.